molecular formula C21H18F2N2O3S B2876029 N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005303-11-6

N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2876029
CAS No.: 1005303-11-6
M. Wt: 416.44
InChI Key: NEKYFIHSVZPPDG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex pyridinone derivative of significant interest in medicinal chemistry and drug discovery research. This fluorophenyl-substituted compound features a distinctive molecular scaffold comprising a 4-oxopyridin core with a (fluorophenylthio)methyl substituent at the 2-position, connected via an acetamide linker to a 3-fluorophenyl group. The presence of multiple fluorine atoms and a thioether bridge suggests enhanced membrane permeability and metabolic stability, making it particularly valuable for structure-activity relationship studies and lead optimization programs. Compounds with similar N-aryl acetamide pyridinone scaffolds have demonstrated diverse pharmacological activities in preclinical research, including potential applications in kinase inhibition , receptor modulation , and anticancer development . The specific substitution pattern with fluorine atoms at both phenyl rings may enhance binding affinity to biological targets through electronic effects and improved pharmacokinetic properties. Researchers investigating pyridinone derivatives for targeted therapy development will find this compound particularly valuable due to its balanced molecular weight and favorable physicochemical properties. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material according to appropriate laboratory safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O3S/c1-28-20-11-25(12-21(27)24-16-4-2-3-15(23)9-16)17(10-19(20)26)13-29-18-7-5-14(22)6-8-18/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKYFIHSVZPPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ring is functionalized with methoxy and oxo groups.

    Thioether Formation: Introduction of the 4-fluorophenylthio group through a nucleophilic substitution reaction.

    Amide Bond Formation: Coupling of the 3-fluorophenylamine with the pyridine derivative to form the final acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated pyridine derivative, while reduction could produce a dihydroxypyridine compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on core structures, substituent effects, and biological activities.

Structural and Electronic Comparisons

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name (Source) Core Structure Substituents/Functional Groups Key Features
Target Compound Pyridinone 3-fluorophenyl, 4-fluorophenylthio, 5-methoxy Dual fluorine substitution enhances lipophilicity and metabolic stability.
2-((2,4-Dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl–acetamide Quinazolinone Dichlorophenoxy, thioalkylamide Chlorine atoms increase electron withdrawal; COX-2 selective inhibitor.
CPA (N-Chlorophenyl acetamide) Thienopyridine Chlorophenyl, tolyl Chlorine substituents influence HOMO-LUMO gaps and electrostatic potential.
AZ331 () 1,4-Dihydropyridine 5-cyano, 4-(2-furyl), thioether linkage Thioether and dihydropyridine core may enhance redox activity.
5d (Benzothiazole derivative) Benzothiazole Spiro-indoline-thiazolidinone, thioacetamide Thiazole and spiro systems improve anti-inflammatory activity.

Key Observations :

  • Fluorine vs.
  • Thioether Linkage : The thioether group in the target compound and ’s derivatives may enhance membrane permeability and resistance to enzymatic degradation.
  • Core Heterocycles: Pyridinone (target) vs. quinazolinone () cores differ in ring size and hydrogen-bonding capacity, affecting interactions with enzymes like COX-2 .

Table 2: Pharmacological Profiles of Related Compounds

Compound Name (Source) Biological Activity Efficacy/Findings Mechanism/Notes
Compound Anti-inflammatory IC50 = 116.73 mmol/kg; ulcer index = 11.38 COX-2 selective inhibitor; outperforms Diclofenac.
Compound 5d (Benzothiazole) Anti-inflammatory, Antibacterial Most potent in series (ED50 not specified) Thiazole ring enhances activity against TNF-α.
AZ257 () Not explicitly stated Structural similarity to calcium channel blockers Potential cardiovascular applications.
CPA () Theoretical study Analyzed via FTIR and HOMO-LUMO Electronic properties suggest drug-likeness.

Key Observations :

  • Anti-inflammatory Activity: The target compound’s methoxy and fluorine substituents may mimic ’s dichlorophenoxy group in stabilizing interactions with COX-2’s hydrophobic pocket .
  • Antibacterial Potential: While ’s benzothiazole derivatives show antibacterial effects, the target compound’s fluorophenyl groups could broaden its spectrum against Gram-positive pathogens .
  • Ulcerogenicity : highlights lower ulcerogenic indices for thioalkylamide derivatives compared to NSAIDs, suggesting the target compound may share this advantage .
Challenges and Contradictions
  • Substituent Effects : Chlorine in improves activity but increases toxicity risks, whereas fluorine in the target compound may balance efficacy and safety .
  • Core Heterocycle Impact: Pyridinone (target) vs. quinazolinone () cores may lead to divergent selectivity profiles, necessitating further enzymatic assays.

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